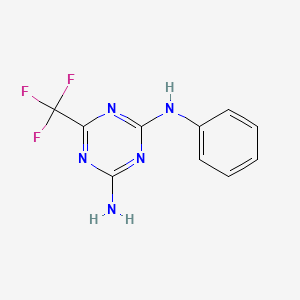

N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine, commonly known as 'PTI-1', is a small molecule inhibitor that has gained much attention in recent years due to its potential as a therapeutic agent. PTI-1 has been found to inhibit the activity of several protein kinases, which are enzymes that play a key role in various cellular processes. In

Scientific Research Applications

Antitumor Properties

1,3,5-Triazines have been studied for their antitumor properties. Notably, hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are used clinically to treat lung, breast, and ovarian cancers. Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and is also active against tumors . Additionally, some 1,3,5-triazines exhibit aromatase inhibitory activity, making them relevant in cancer research .

Chiral Stationary Phases

1,3,5-Triazines find applications as chiral stationary phases. For instance, chiral solvating agents based on 1,3,5-triazines are used to determine enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .

Photophysical Properties and Organic Electronics

The compound’s photophysical properties make it valuable in organic electronics. Specifically:

- D-π-A dipolar chromophores containing 1,3,5-triazines exhibit intense, low-energy absorption bands due to intramolecular charge transfer. These compounds are used as hole-transporting materials in photovoltaic cells, organic light-emitting diodes (OLEDs), and polymer applications .

- 2,4,6-Triamino-1,3,5-triazine derivatives can serve as luminescent materials, optical switches, and tri-radical cation species .

Metal Complexes and Other Applications

1,3,5-Triazines also find use in various other contexts:

Mechanism of Action

Target of Action

The primary targets of N-Phenyl-6-Trifluoromethyl-[1,3,5]Triazine-2,4-Diamine are currently unknown . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

Triazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, anticonvulsant, antifungal, anti-hiv, anti-inflammatory, antimalarial, analgesic, and anti-ulcer effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Triazine derivatives are known to interact with various biochemical pathways due to their diverse biological activities

Result of Action

Triazine derivatives are known to have a wide range of biological activities

properties

IUPAC Name |

2-N-phenyl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N5/c11-10(12,13)7-16-8(14)18-9(17-7)15-6-4-2-1-3-5-6/h1-5H,(H3,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEQDCEOQPMWHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641194 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)

![N-{[(3-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762860.png)

![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)

![4-acetyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5762894.png)

![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)

![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)

![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)

![5-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5762930.png)